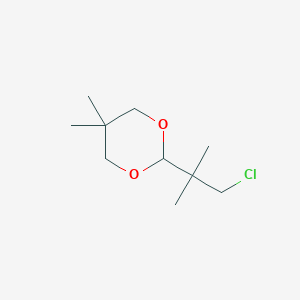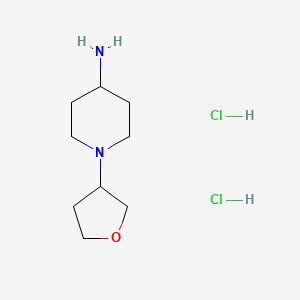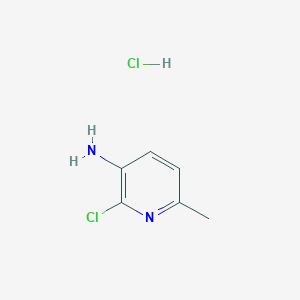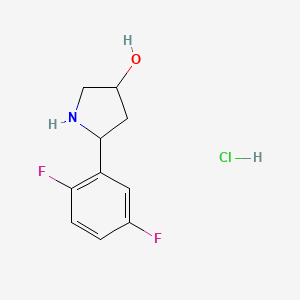
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride
描述
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluorophenyl group attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. For instance, the reaction of a suitable amine with a dihaloalkane can yield the pyrrolidine ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a nucleophile, such as a pyrrolidine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the difluorophenyl group.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified difluorophenyl derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
科学研究应用
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring can also contribute to the compound’s overall activity by providing structural stability and facilitating interactions with target molecules.
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound, which lacks the difluorophenyl and hydroxyl groups.
2,5-Difluorophenylpyrrolidine: A derivative that lacks the hydroxyl group.
3-Hydroxypyrrolidine: A derivative that lacks the difluorophenyl group.
Uniqueness
5-(2,5-Difluorophenyl)pyrrolidin-3-ol hydrochloride is unique due to the presence of both the difluorophenyl and hydroxyl groups, which confer distinct chemical and biological properties. The difluorophenyl group can enhance the compound’s lipophilicity and binding affinity, while the hydroxyl group can participate in hydrogen bonding and other interactions.
属性
IUPAC Name |
5-(2,5-difluorophenyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-6-1-2-9(12)8(3-6)10-4-7(14)5-13-10;/h1-3,7,10,13-14H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVRIQDOZHMLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=C(C=CC(=C2)F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B1430913.png)
![Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1430914.png)
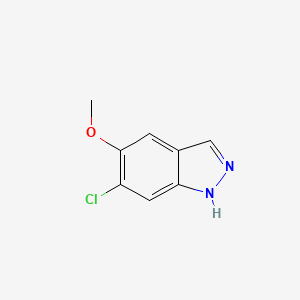
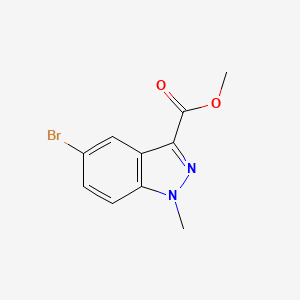


![(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate](/img/structure/B1430923.png)
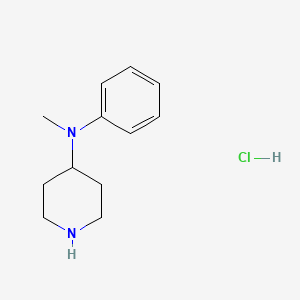
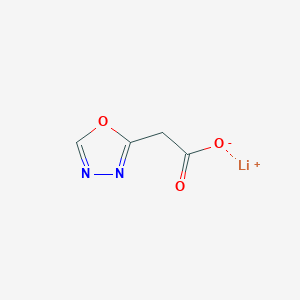
![[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1430931.png)
![6-Phenyl-7-azabicyclo[4.2.0]octane](/img/structure/B1430932.png)
